molecular formula C22H30N2O6 B1231088 2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide

2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide

Cat. No. B1231088
M. Wt: 418.5 g/mol
InChI Key: RVMBDLSFFNKKLG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide is an aromatic ether.

Scientific Research Applications

1. Role in Brown Adipose Tissue Stimulation and Thermogenesis

This compound has been studied for its potential as a selective beta 3-adrenergic agonist targeting brown adipose tissue and thermogenesis. Research has shown that it stimulates the beta 3-adrenergic receptor in brown adipose tissue in various animals, including rats, cats, and dogs. It has been observed to have slimming effects in dogs, suggesting potential applications in treating obesity and diabetes (Howe, Rao, Holloway, & Stribling, 1992).

2. Potential in Pharmacological Applications

The compound has been involved in research focusing on its utility in synthesizing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies have highlighted its significance in developing novel pharmaceuticals with a broad range of therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).

3. Inhibitory Effects on Lower Esophageal Sphincter Smooth Muscle

The compound has been examined for its effects on the lower esophageal sphincter (LES) smooth muscle. Studies have indicated that it causes concentration-dependent relaxation of the LES smooth muscle, suggesting a potential therapeutic role in esophageal motility disorders (Sarma, Banwait, Basak, Dimarino, & Rattan, 2003).

4. Gastroprotective Effects

Research has also explored the gastroprotective effects of this compound. It has been found to significantly reduce the incidences of gastric ulceration in rats, potentially through enhancing gastric mucosal blood flow and reducing gastric motility. This suggests its potential in treating gastric ailments (Sevak, Paul, Goswami, & Santani, 2002).

properties

Product Name

2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide

Molecular Formula

C22H30N2O6

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m1/s1

InChI Key

RVMBDLSFFNKKLG-GOSISDBHSA-N

Isomeric SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@H](COC2=CC=CC=C2)O

SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O

Canonical SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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